4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
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Overview
Description
4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves the azo coupling reaction. This reaction is a common method for producing azo compounds and involves the reaction of a diazonium salt with a coupling component. The general steps are as follows:
Diazotization: An aromatic amine, such as 2-ethoxyaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one, under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.
Reduction: Sodium dithionite in an aqueous medium.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Corresponding amines with the azo group reduced to amine groups.
Substitution: Substituted aromatic compounds with various functional groups introduced.
Scientific Research Applications
4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- 4-((2-Chlorophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- 4-((2-Nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Uniqueness
4-((2-Ethoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct biological effects compared to similar compounds with different substituents.
Properties
CAS No. |
67969-66-8 |
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Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H18N4O2/c1-3-24-16-12-8-7-11-15(16)19-20-17-13(2)21-22(18(17)23)14-9-5-4-6-10-14/h4-12,17H,3H2,1-2H3 |
InChI Key |
LOLWANDOFSMIGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N=NC2C(=NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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